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Compound of Interest

Compound Name:
Methyl tetrahydro-2H-pyran-3-

carboxylate

Cat. No.: B117299 Get Quote

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison

of the Anticancer, Anti-inflammatory, and Antimicrobial Potential of Novel Methyl Tetrahydro-
2H-pyran-3-carboxylate Derivatives.

The tetrahydropyran ring is a prevalent scaffold in a multitude of bioactive natural products and

synthetic compounds, demonstrating a wide spectrum of pharmacological activities. This guide

provides a comparative analysis of the biological activities of derivatives of Methyl tetrahydro-
2H-pyran-3-carboxylate, a key heterocyclic motif. The following sections present a

compilation of experimental data on their anticancer, anti-inflammatory, and antimicrobial

properties, supported by detailed experimental protocols and visualizations of associated

signaling pathways.

Quantitative Biological Activity Data
The biological activities of various pyran derivatives are summarized below. It is important to

note that a direct comparison between different studies should be made with caution due to

variations in experimental conditions.

Anticancer Activity
A series of novel fused pyran derivatives have been synthesized and evaluated for their in vitro

anticancer activity against various human cancer cell lines. The cytotoxic effects, presented as
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IC50 values (the concentration required to inhibit the growth of 50% of cells), are detailed in

Table 1.

Table 1: Anticancer Activity of Fused Pyran Derivatives

Compound ID Target Cancer Cell Line IC50 (µM)

6e MCF7 (Breast Cancer) 12.46 ± 2.72[1]

14b A549 (Lung Cancer) 0.23 ± 0.12[1]

8c HCT116 (Colon Cancer) 7.58 ± 1.01[1]

15f SK-BR-3 (Breast Cancer) Data not specified[2]

16c SK-BR-3 (Breast Cancer) 0.21[2]

16d SK-BR-3 (Breast Cancer) 0.15[2]

Note: The specific structures for compounds 6e, 14b, and 8c can be found in the cited

reference. Compounds 15f, 16c, and 16d are polyfunctional tetrahydro-2H-pyrano[3,2-

c]pyridazin-3(6H)-one derivatives.

Anti-inflammatory Activity
The anti-inflammatory potential of various pyran derivatives has been assessed using in vivo

and in vitro models. Key findings are presented in Table 2.

Table 2: Anti-inflammatory Activity of Pyran Derivatives

Compound ID Assay Endpoint Result

LS19
Carrageenan-induced

paw edema
Edema inhibition Effective[3]

LS19
Acetic acid-induced

peritonitis
Leukocyte migration Reduced[3]

Pyran Derivative 4
Carrageenan-induced

paw edema
Edema inhibition

Better than Diclofenac

sodium[4]
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Note: LS19 is a specific hybrid NSAID tetrahydropyran derivative. Compound 4 is 2-((5-

hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)hydrazinecarboxamide.

Antimicrobial Activity
The antimicrobial efficacy of newly synthesized pyran derivatives has been evaluated against a

panel of pathogenic bacteria and fungi. The Minimum Inhibitory Concentration (MIC),

representing the lowest concentration of a compound that inhibits visible growth, is a key

parameter.

Table 3: Antimicrobial Activity of Pyran Derivatives

Compound ID Microorganism MIC (µg/mL)

Pyran Derivative 3 Escherichia coli 0.25[4]

Pyran Derivative 4 Streptococcus epidermidis 0.25[4]

Pyran Derivative 2 Aspergillus niger 1[4]

Ta-MOF Nanostructures Aspergillus fumigatus 64 (MFC)

Ta-MOF Nanostructures Fusarium oxysporum 32 (MFC)

Co(II) complex
Gram-positive & Gram-

negative bacteria
Significant activity[5]

Cr(III) complex Fungal strains Highly significant activity[5]

Note: MFC refers to Minimum Fungicidal Concentration. The specific structures for pyran

derivatives 2, 3, and 4 can be found in the cited reference. Ta-MOF nanostructures and the

metal complexes incorporate a pyran derivative ligand.

Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to

ensure reproducibility and facilitate comparative analysis.

Anticancer Activity: MTT Assay
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The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric

assay for assessing cell metabolic activity.

Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells

per well and incubated for 24 hours to allow for cell attachment.

Compound Treatment: The test compounds are dissolved in a suitable solvent (e.g., DMSO)

and added to the wells at various concentrations. Control wells receive only the vehicle.

Plates are incubated for 48-72 hours.

MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates

are incubated for an additional 4 hours at 37°C.

Formazan Solubilization: The culture medium is removed, and 150 µL of DMSO is added to

each well to dissolve the purple formazan crystals.

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate

reader. The IC50 value is calculated from the dose-response curve.

Anti-inflammatory Activity: Carrageenan-Induced Paw
Edema in Mice
This in vivo model is used to assess the acute anti-inflammatory activity of compounds.

Animal Acclimatization: Male Swiss mice are acclimatized for at least one week before the

experiment.

Compound Administration: Test compounds or the reference drug (e.g., Indomethacin) are

administered intraperitoneally (i.p.) or orally (p.o.) to the mice. The control group receives the

vehicle.

Induction of Inflammation: After a specific period (e.g., 30 minutes or 1 hour) following

compound administration, 0.1 mL of 1% carrageenan solution in saline is injected into the

sub-plantar region of the right hind paw of each mouse. The left hind paw is injected with

saline as a control.
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Measurement of Paw Edema: Paw volume is measured using a plethysmometer at various

time points (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

Calculation of Inhibition: The percentage of inhibition of edema is calculated for each group

in comparison to the control group.

Antimicrobial Activity: Broth Microdilution Method for
MIC Determination
This method is used to determine the minimum inhibitory concentration (MIC) of an

antimicrobial agent.

Preparation of Inoculum: A standardized suspension of the test microorganism is prepared to

a specific turbidity (e.g., 0.5 McFarland standard).

Serial Dilution of Compounds: The test compounds are serially diluted in a 96-well microtiter

plate containing a suitable broth medium.

Inoculation: Each well is inoculated with the standardized microbial suspension.

Incubation: The microtiter plate is incubated at an appropriate temperature (e.g., 37°C) for

18-24 hours.

Determination of MIC: The MIC is determined as the lowest concentration of the compound

at which there is no visible growth of the microorganism.

Signaling Pathways and Mechanisms of Action
The biological activities of Methyl tetrahydro-2H-pyran-3-carboxylate derivatives are

mediated through various signaling pathways. The following diagrams illustrate some of the key

mechanisms.

Apoptosis Induction in Cancer Cells
Several pyran derivatives have been shown to induce apoptosis (programmed cell death) in

cancer cells through the activation of caspase cascades.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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